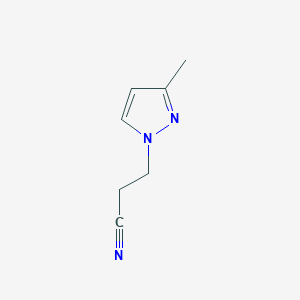

3-(3-methyl-1H-pyrazol-1-yl)propanenitrile

Description

Significance of Nitrile Functional Groups in Organic Synthesis and Material Science

The nitrile, or cyano, group (-C≡N) is a remarkably versatile functional group in organic chemistry. Its strong electron-withdrawing nature and linear geometry impart unique reactivity and physical properties to molecules. In organic synthesis, nitriles are prized as synthetic intermediates, readily convertible into a wide array of other functional groups, including amines, carboxylic acids, amides, and aldehydes. This transformative capacity makes them invaluable building blocks for complex molecular architectures.

In the realm of material science, the polarity and electronic properties of the nitrile group are leveraged in the development of advanced polymers. For instance, polyacrylonitrile, which is derived from a nitrile-containing monomer, is a key precursor in the production of high-strength carbon fibers used in aerospace and high-performance sports equipment. The inclusion of nitrile functionalities can also enhance the chemical resistance and thermal stability of materials, leading to their use in products like nitrile gloves and specialty adhesives.

The Pyrazole (B372694) Heterocycle: Versatility and Research Significance

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This aromatic ring system is a prominent scaffold in medicinal chemistry and drug discovery, recognized for its metabolic stability and ability to participate in hydrogen bonding. A vast number of pyrazole derivatives have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.

The pyrazole nucleus is a core component of several commercially successful pharmaceuticals. For example, Celecoxib is a well-known anti-inflammatory drug, and Ruxolitinib is a kinase inhibitor used in the treatment of myelofibrosis. The success of these and other pyrazole-containing drugs continues to fuel research into new derivatives with tailored therapeutic profiles. Beyond pharmaceuticals, pyrazoles are also investigated for applications in agrochemicals and as ligands in coordination chemistry.

Rationale for In-depth Academic Inquiry into 3-(3-Methyl-1H-pyrazol-1-yl)propanenitrile

The specific compound this compound serves as a compelling subject for academic study due to its identity as a versatile chemical building block. While comprehensive studies dedicated solely to this molecule are not abundant, its value is demonstrated by the extensive use of closely related nitrile-substituted pyrazoles in the synthesis of high-value compounds, particularly in the pharmaceutical sector.

Research has shown that derivatives of 3-(1H-pyrazol-1-yl)propanenitrile are effective selective TYK2 inhibitors, which are under investigation for the treatment of inflammatory bowel disease. nih.gov In these structures, the propanenitrile moiety serves as a critical component for achieving desired biological activity. Furthermore, related pyrazole-propananilide derivatives have been synthesized and evaluated for their neuroprotective potential. turkjps.org A Chinese patent also highlights a derivative of pyrazolyl-propanenitrile as a key intermediate in the synthesis of Ruxolitinib, a potent JAK1/JAK2 inhibitor. google.com

These examples underscore the importance of the pyrazolyl-propanenitrile scaffold. The methyl group in this compound offers an additional point of subtle modification compared to its unsubstituted counterpart, potentially influencing factors like solubility, metabolic stability, or binding interactions in a larger target molecule. Therefore, an in-depth inquiry into its synthesis, reactivity, and properties is justified by its potential to serve as a valuable precursor for the discovery and development of new therapeutic agents and functional materials. Its structure represents a strategic convergence of a biologically validated heterocycle and a synthetically powerful functional group.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-7-3-6-10(9-7)5-2-4-8/h3,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWXMNYWIRHFGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Methyl 1h Pyrazol 1 Yl Propanenitrile and Analogues

Direct Synthetic Approaches

Direct methods for the synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile typically involve the pre-formed 3-methylpyrazole (B28129) ring, which is then functionalized with the propanenitrile side chain. These strategies are often favored for their straightforward nature and the ready availability of the starting pyrazole (B372694) derivative.

Alkylation Strategies Involving Pyrazole Derivatives and Nitrile-Containing Electrophiles

One of the most direct routes to this compound is the N-alkylation of 3-methylpyrazole. A common and efficient method for this transformation is the cyanoethylation reaction, which involves the Michael addition of 3-methylpyrazole to acrylonitrile (B1666552). This reaction is typically base-catalyzed and proceeds readily to afford the desired product.

The reaction mechanism involves the deprotonation of the pyrazole nitrogen by a base, creating a pyrazolate anion which then acts as a nucleophile, attacking the β-carbon of the acrylonitrile molecule. Subsequent protonation yields the final product. A variety of bases can be employed to facilitate this reaction, including alkali metal hydroxides, alkoxides, and organic bases.

An alternative alkylation strategy involves the use of halo-propionitriles, such as 3-chloropropionitrile, as the electrophile. In this case, the reaction proceeds via a nucleophilic substitution mechanism. Another approach involves the acylation of the pyrazole with a reagent like 3-chloropropionyl chloride, followed by reaction with a nucleophile to introduce the nitrile group, though this is a multi-step process.

Table 1: Alkylation Strategies for Pyrazole-Nitrile Synthesis

| Pyrazole Derivative | Electrophile | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) |

| 3-Methylpyrazole | Acrylonitrile | Triton B | Dioxane | Reflux | High |

| 3-Methylpyrazole | Acrylonitrile | Sodium metal | None | 100-110 °C | Good |

| Pyrazole | 3-Chloropropionyl chloride | - | - | - | - |

One-Pot Multicomponent Reaction Systems

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate analogous pyrazole-nitrile structures.

For instance, a three-component reaction involving a hydrazine (B178648), a β-ketoester, and a nitrile-containing component could potentially lead to the formation of a pyrazole ring with a nitrile-functionalized side chain in a single step. These reactions often proceed through a cascade of condensation and cyclization steps. The use of various catalysts, such as Lewis acids or organocatalysts, can enhance the efficiency and selectivity of these transformations. For example, a one-pot, three-component synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles has been achieved through the condensation of aryl aldehydes, malononitrile, and phenylhydrazine (B124118) derivatives using L-proline as a catalyst.

Synthesis via Pyrazole Ring Annulation

In contrast to direct functionalization, these methods construct the pyrazole ring as a key step, incorporating the propanenitrile moiety or a precursor to it during the cyclization process.

[3+2] Cycloaddition Reactions Leading to Pyrazole Formation

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings like pyrazoles. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of pyrazole-nitrile synthesis, a nitrile-containing alkene can serve as the dipolarophile.

A common 1,3-dipole used for pyrazole synthesis is a nitrile imine, which can be generated in situ from a hydrazonoyl halide in the presence of a base. The reaction of a nitrile imine with a vinyl cyanide, such as acrylonitrile, would lead to the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. The regioselectivity of the cycloaddition is an important consideration in this methodology.

Table 2: [3+2] Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Base | Solvent | Product Type |

| Hydrazonoyl halide | Acrylonitrile | Triethylamine | THF | Pyrazoline |

| Hydrazonoyl halide | Cinnamic aldehydes | K2CO3 | - | Pyrazole |

| Nitrile imines | Enones | - | - | Pyrazoline |

Condensation Reactions Utilizing Hydrazine Derivatives and Dicarbonyl Compounds

The condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, is a classic and widely used method for the formation of the pyrazole ring. nih.gov To synthesize this compound via this route, a hydrazine bearing the propanenitrile side chain would be required to react with a 1,3-dicarbonyl compound like acetylacetone (B45752) (2,4-pentanedione).

Alternatively, one could start with hydrazine itself and a dicarbonyl compound that already contains the nitrile functionality. For example, the condensation of hydrazine with a β-ketonitrile of the appropriate structure could yield the desired pyrazole. The regioselectivity of the condensation can sometimes be an issue with unsymmetrical dicarbonyl compounds, potentially leading to a mixture of isomeric products.

Green Chemistry Principles in Pyrazole-Nitrile Synthesis

The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalysts, and energy sources.

For the synthesis of this compound and its analogues, several green approaches can be envisioned. The cyanoethylation of 3-methylpyrazole, for instance, can be performed under solvent-free conditions, thereby eliminating the need for volatile organic solvents.

Microwave-assisted synthesis has also emerged as a valuable green technique. Microwave irradiation can significantly reduce reaction times and improve yields in many organic transformations, including the synthesis of pyrazoles. For example, the microwave-assisted synthesis of 3-methyl-1-phenyl-chromeno[4,3-c]pyrazol-4(1H)-ones under solvent-free conditions has been reported to be highly efficient. Similarly, the condensation reactions for pyrazole formation can often be accelerated using microwave heating.

The use of water as a green solvent is another important aspect of green pyrazole synthesis. Several multicomponent reactions for the synthesis of pyrazole derivatives have been successfully carried out in aqueous media.

Table 3: Green Synthesis Approaches for Pyrazoles

| Reaction Type | Green Approach | Catalyst/Conditions | Advantages |

| Pyrano[2,3-c]pyrazole synthesis | Microwave-assisted | SnCl2 | Reduced reaction time, increased yield |

| Chromenopyrazole synthesis | Microwave, solvent-free | CuO/SBA-15 | High yields, short reaction times |

| Pyrano[2,3-c]pyrazole synthesis | Aqueous media | L-tyrosine, microwave | Eco-friendly solvent, rapid reaction |

| Pyrazole synthesis | Solvent-free | Grinding | Simplicity, reduced waste |

Post-Synthetic Functionalization of Pyrazole-Nitrile Scaffolds

Once the core structure of this compound is assembled, subsequent reactions can be employed to introduce new functional groups or modify existing ones. These strategies are broadly categorized based on whether the transformation occurs on the pyrazole ring or the nitrile side chain.

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents: the N-1 propanenitrile group and the C-3 methyl group. Due to the electronic nature of the two nitrogen atoms, which reduces the charge density at the C3 and C5 positions, electrophilic attack is strongly favored at the C4 position. pharmaguideline.comrrbdavc.org

Key derivatization strategies for the pyrazole nucleus include:

Nitration: The introduction of a nitro group (–NO₂) onto the pyrazole ring is a common electrophilic aromatic substitution. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). scribd.com For N-substituted pyrazoles, such as N-methylpyrazole, nitration preferentially yields the 4-nitro product. researchgate.net In the case of this compound, the reaction is expected to yield 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanenitrile. A variety of nitrating agents have been successfully employed for pyrazole systems. nih.govnih.govresearchgate.net

| Substrate Example | Nitrating Agent | Product | Reference |

| Pyrazole | HNO₃ / (CF₃CO)₂O | 3,4-Dinitropyrazole | researchgate.net |

| 1-Methylpyrazole | HNO₃ / (CF₃CO)₂O | 1-Methyl-4-nitropyrazole | researchgate.net |

| 3-Methyl-1,5-diphenylpyrazole | HNO₃ / H₂SO₄ (excess) | 3-Methyl-4-nitro-1,5-diphenylpyrazole | rsc.org |

| Pyrazole | HNO₃ / Ac₂O | N-Nitropyrazole (rearranges to 3-nitropyrazole) | nih.govresearchgate.net |

Formylation: The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group (–CHO) onto electron-rich heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). scribd.comresearchgate.netijpcbs.com This transformation applied to the parent scaffold would produce 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile. This intermediate is valuable as it can undergo further reactions, such as condensation with active methylene (B1212753) compounds. researchgate.netnih.gov

| Substrate Type | Reagents | General Product | Reference |

| Phenyl hydrazones | POCl₃, DMF | 1-Phenyl-1H-pyrazole-4-carbaldehydes | researchgate.net |

| N-Arylpyrazoles | Vilsmeier Reagent | N-Aryl-4-formylpyrazoles | researchgate.net |

| Hydrazones | POCl₃, DMF | 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes | nih.gov |

The propanenitrile side chain offers a reactive nitrile (cyano) group that can be converted into several other important functional groups.

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under either acidic or basic conditions. Heating with aqueous acid typically converts the nitrile to a carboxylic acid, yielding 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid. vaia.com Milder conditions or controlled hydrolysis can lead to the formation of the corresponding amide, 3-(3-methyl-1H-pyrazol-1-yl)propanamide. The synthesis of analogous pyrazole-propanamide compounds has been reported via the reaction of pyrazoles with acrylamide, demonstrating the stability of the amide functionality on this scaffold. nih.govnih.gov

| Reaction | Reagents | Product |

| Complete Hydrolysis | H₃O⁺, Heat | 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid |

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (controlled) | 3-(3-Methyl-1H-pyrazol-1-yl)propanamide |

Reduction to Amines: The nitrile group is readily reduced to a primary amine. This transformation is fundamental in organic synthesis for introducing a basic, nucleophilic site. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts like Raney Nickel (Ra-Ni) under a hydrogen atmosphere. The resulting product would be 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine.

| Reducing Agent | General Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether or THF; 2. H₂O workup | Primary Amine |

| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂, Pressure | Primary Amine |

Addition of Organometallic Reagents: Organometallic reagents, particularly Grignard reagents (R–MgX), can add to the electrophilic carbon of the nitrile group. masterorganicchemistry.com This reaction forms an intermediate imine salt which, upon aqueous acidic workup, hydrolyzes to a ketone. masterorganicchemistry.com This reaction provides a powerful method for creating a new carbon-carbon bond and introducing a ketone functionality into the side chain, converting this compound into various 1-(3-methyl-1H-pyrazol-1-yl)butan-2-one derivatives.

| Grignard Reagent (R-MgX) | Intermediate | Final Product after Hydrolysis | Reference |

| Methylmagnesium chloride (CH₃MgCl) | Iminium salt | 1-(3-Methyl-1H-pyrazol-1-yl)butan-2-one | |

| Phenylmagnesium bromide (C₆H₅MgBr) | Iminium salt | 1-(3-Methyl-1H-pyrazol-1-yl)-1-phenylpropan-2-one | masterorganicchemistry.com |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | Iminium salt | 1-(3-Methyl-1H-pyrazol-1-yl)pentan-2-one | masterorganicchemistry.com |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their spatial relationships.

Proton (¹H) NMR spectroscopy of 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile is expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals are key to assigning them to specific protons.

The structure of this compound contains several distinct proton environments: the methyl group on the pyrazole (B372694) ring, the two protons on the pyrazole ring itself, and the two methylene (B1212753) groups of the propanenitrile side chain.

Predicted ¹H NMR Signal Assignments:

Pyrazole Ring Protons (H-4 and H-5): The two protons on the pyrazole ring are expected to appear as doublets due to coupling with each other. The proton at the 5-position (H-5) is anticipated to be at a more downfield chemical shift compared to the proton at the 4-position (H-4) due to the influence of the adjacent nitrogen atom.

Propyl Chain Methylene Protons (-CH₂-CH₂-CN): The two methylene groups form an ethyl bridge between the pyrazole ring and the nitrile group. They are expected to appear as two distinct triplets, as each methylene group is coupled to the other. The methylene group attached to the pyrazole nitrogen (N-CH₂) will likely resonate at a more downfield position than the methylene group adjacent to the nitrile (-CH₂-CN).

Methyl Protons (-CH₃): The methyl group attached to the pyrazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 (pyrazole) | 7.3 - 7.5 | Doublet | 2.0 - 3.0 |

| H-4 (pyrazole) | 6.0 - 6.2 | Doublet | 2.0 - 3.0 |

| N-CH₂ | 4.2 - 4.4 | Triplet | 6.5 - 7.5 |

| CH₂-CN | 2.8 - 3.0 | Triplet | 6.5 - 7.5 |

| C-CH₃ | 2.2 - 2.4 | Singlet | N/A |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

Predicted ¹³C NMR Signal Assignments:

Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to appear in the characteristic downfield region for nitriles.

Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring are expected to have distinct chemical shifts. The carbon bearing the methyl group (C-3) and the carbon at the 5-position (C-5) will be influenced by the adjacent nitrogen atoms. The carbon at the 4-position (C-4) will likely be the most upfield of the ring carbons.

Propyl Chain Carbons (-CH₂-CH₂-CN): The two methylene carbons will have different chemical shifts, with the carbon attached to the nitrogen (N-CH₂) appearing more downfield.

Methyl Carbon (-CH₃): The methyl carbon will resonate in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C≡N | 117 - 119 |

| C-5 (pyrazole) | 138 - 140 |

| C-3 (pyrazole) | 148 - 150 |

| C-4 (pyrazole) | 105 - 107 |

| N-CH₂ | 48 - 50 |

| CH₂-CN | 18 - 20 |

| C-CH₃ | 12 - 14 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule, confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would be crucial for confirming the coupling between the H-4 and H-5 protons on the pyrazole ring, and between the two methylene groups of the propanenitrile chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link each proton signal to its corresponding carbon in the molecule, for instance, confirming the assignments of the CH, CH₂, and CH₃ groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy is particularly useful for identifying the presence of specific functional groups due to their characteristic absorption frequencies.

Key Expected IR Absorptions:

C≡N Stretch: The most characteristic absorption for this compound would be the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, medium-intensity band in the region of 2240-2260 cm⁻¹.

C=N and C=C Stretches: The pyrazole ring contains C=N and C=C bonds, which are expected to give rise to stretching vibrations in the 1500-1650 cm⁻¹ region.

C-H Stretches: The C-H stretching vibrations of the aromatic-like pyrazole ring and the aliphatic methylene and methyl groups would be observed in the 2850-3150 cm⁻¹ region.

C-H Bends: The bending vibrations of the methyl and methylene groups would appear in the 1375-1470 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch (pyrazole) | 3100 - 3150 | Medium |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C≡N Stretch (nitrile) | 2240 - 2260 | Medium, Sharp |

| C=N, C=C Stretch (pyrazole ring) | 1500 - 1650 | Medium-Strong |

| CH₂ Bend | 1450 - 1470 | Medium |

| CH₃ Bend | 1375 - 1385 | Medium |

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption depends on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the bond's polarizability. Therefore, symmetrical vibrations and bonds involving non-polar groups often give strong Raman signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. The molecular formula for this compound is C7H9N3, with a molecular weight of 135.17 g/mol . chemscene.com

High-Resolution Mass Spectrometry (HRMS)

Based on its molecular formula, the theoretical monoisotopic mass of this compound is 135.0796 Da. An experimental HRMS measurement would be expected to be in very close agreement with this value, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.

General fragmentation patterns for pyrazole derivatives have been studied. researchgate.net The fragmentation of the molecular ion is influenced by the substituents on the pyrazole ring. Common fragmentation pathways for pyrazole compounds involve the loss of small neutral molecules such as HCN and N2. researchgate.net For this compound, characteristic fragmentation would likely involve cleavage of the propanenitrile side chain and fragmentation of the pyrazole ring itself. The presence of the methyl group would also influence the fragmentation pattern.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]+ | C7H10N3+ | 136.0875 |

| [M+Na]+ | C7H9N3Na+ | 158.0694 |

| [M+K]+ | C7H9N3K+ | 174.0433 |

This table is based on theoretical calculations and awaits experimental verification.

Coupled Techniques (e.g., LC-MS, GC-MS)

Coupling chromatographic separation techniques with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), allows for the analysis of individual components within a mixture. These techniques are invaluable for identifying and quantifying the target compound and any potential impurities.

In an LC-MS analysis of pyrazole derivatives, the compound would first be separated on an HPLC or UPLC column and then introduced into the mass spectrometer. lcms.czmdpi.com This allows for the determination of the molecular weight of the compound as it elutes from the column. Further fragmentation in a tandem mass spectrometer (MS/MS) experiment would provide structural information. For this compound, LC-MS/MS could be used to generate a specific fragmentation pattern that serves as a fingerprint for its identification. nih.gov

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Pyrazole derivatives have been analyzed by GC-MS, where fragmentation patterns are generated through electron ionization (EI). researchgate.net The resulting mass spectrum provides information about the molecular ion and characteristic fragment ions, which aids in structure elucidation. The fragmentation of pyrazoles in GC-MS often involves characteristic losses from the pyrazole ring and any attached side chains. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural proof.

While a specific crystal structure for this compound has not been reported in the searched literature, studies on similar pyrazole and nitrile-containing molecules provide insights into the expected structural features. nih.govmdpi.com X-ray analysis of related pyrazole derivatives has revealed the planarity of the pyrazole ring and has detailed the various intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. nih.govnih.gov

For this compound, a successful single-crystal X-ray diffraction experiment would provide the following key structural parameters:

Table 2: Expected Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Bond Lengths | Precise distances between bonded atoms |

| Bond Angles | Angles between adjacent bonds |

| Torsion Angles | Dihedral angles defining molecular conformation |

| Intermolecular Interactions | Details of hydrogen bonding, van der Waals forces, etc. |

This table represents the type of data that would be obtained from an X-ray crystallography study and is not based on experimental results for the title compound.

Chromatographic Separations for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the components of a mixture and are widely used for purity assessment and quantitative analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful and versatile methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would be a suitable starting point for the analysis of this compound. While a specific method for this compound is not available, methods for other pyrazole derivatives can be adapted. ijprajournal.com A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. ijprajournal.com

Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good peak shape and resolution from any impurities. The purity of the compound can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Table 3: A Plausible HPLC Method for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This table outlines a general starting point for HPLC method development and is not a validated method for the title compound.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures to achieve faster separations with higher resolution and sensitivity compared to traditional HPLC. mdpi.com A UPLC method for this compound would offer significant advantages in terms of speed and efficiency for both purity assessment and quantification.

Similar to HPLC, a reversed-phase UPLC method would likely be employed. The shorter analysis times offered by UPLC are particularly beneficial for high-throughput screening and quality control applications.

Table 4: A Potential UPLC Method for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1 µL |

| Detection | UV-PDA or Mass Spectrometry |

| Column Temperature | 40 °C |

This table provides a general framework for a UPLC method and would require experimental validation.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique in synthetic chemistry employed to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides a critical verification of a compound's empirical formula, which is the simplest whole-number ratio of atoms present. For a newly synthesized molecule like this compound, this technique is essential to confirm that the isolated product has the expected atomic composition, thereby validating its molecular formula and assessing its purity. researchgate.netmdpi.comnih.gov

The molecular formula for this compound has been established as C₇H₉N₃. chemscene.com Based on this formula, the theoretical elemental composition can be calculated with high precision. The expected mass percentages are derived from the atomic weights of the constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u) and the molecular weight of the compound (135.17 g/mol ). chemscene.com

In a typical research setting, the synthesized compound would be analyzed using a CHN analyzer. The experimentally determined percentages of C, H, and N are then compared against the calculated theoretical values. A close agreement between the found and calculated values, generally within a margin of ±0.4%, is considered strong evidence for the compound's proposed structure and high purity. nih.gov

While specific experimental results for this compound are not detailed in the surveyed literature, the table below outlines the theoretically calculated values against which experimental data would be benchmarked. This comparison is a standard practice for the characterization of novel compounds. mdpi.com

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % (Calculated) | Experimental Mass % (Found) |

| Carbon | C | 62.20% | Data not available in sources |

| Hydrogen | H | 6.71% | Data not available in sources |

| Nitrogen | N | 31.09% | Data not available in sources |

This verification step is crucial as it underpins the structural data obtained from other spectroscopic methods, ensuring that the characterized sample is indeed the target molecule.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the accurate prediction of molecular properties.

Density Functional Theory (DFT) for Electronic Structure, Geometry, and Energy Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can predict the optimized geometry (bond lengths and angles), total energy, and various other electronic properties of 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile. A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The results would provide a detailed three-dimensional model of the molecule's most stable conformation and its fundamental electronic characteristics.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies, which correspond to the absorption of photons. The results from TD-DFT calculations can be used to predict the molecule's UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions).

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule, which is crucial for predicting its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Interpretation

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be visualized. Red-colored regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue-colored regions represent areas of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, an ESP map would highlight the electronegative nitrogen atoms of the pyrazole (B372694) ring and the nitrile group as regions of negative potential.

Reactivity Indices and Global/Local Chemical Reactivity Descriptors

Based on the principles of DFT, various reactivity indices can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more quantitative measure of the concepts derived from frontier molecular orbital theory.

Computational Studies of Adsorption and Molecular Interactions

Computational methods are extensively used to model the adsorption of pyrazole derivatives onto surfaces and to investigate the non-covalent interactions that govern their molecular recognition and crystal packing.

The adsorption of pyrazole derivatives on surfaces is a key area of study, particularly in the field of corrosion inhibition. Computational studies, in conjunction with experimental data, are used to model this phenomenon. The Langmuir adsorption isotherm is frequently employed to describe the formation of a monolayer of the adsorbate on a solid surface. acs.orgnih.govnih.gov

Research on various pyrazole derivatives as corrosion inhibitors for carbon steel in acidic media has shown that their adsorption behavior can be effectively described by the Langmuir model. acs.orgnih.gov This model assumes that adsorption occurs at specific homogeneous sites on the surface and that there are no interactions between the adsorbed molecules. The degree of surface coverage (θ) is related to the concentration of the inhibitor (C), the adsorption equilibrium constant (Kads), and the standard free energy of adsorption (ΔG°ads).

For instance, studies on N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) and ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) demonstrated that their adsorption on a carbon steel surface follows the Langmuir isotherm. nih.gov The calculated ΔG°ads values for these compounds were approximately -40.24 kJ/mol for L4 and -44.94 kJ/mol for L6, indicating a strong and spontaneous adsorption process that involves a combination of physisorption and chemisorption. nih.gov Similarly, another pyrazole derivative, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), also showed adsorption behavior consistent with the Langmuir model. acs.org

Table 1: Adsorption Parameters for Representative Pyrazole Derivatives

| Compound | Adsorption Model | ΔG°ads (kJ/mol) | Type of Adsorption |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Langmuir | -40.24 | Chemisorption/Physisorption |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Langmuir | -44.94 | Chemisorption/Physisorption |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | Langmuir | Not Specified | Chemisorption/Physisorption |

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in the supramolecular chemistry of pyrazole derivatives, influencing their crystal structures and interactions with biological targets. Computational techniques like Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis are used to investigate these interactions in detail. researchgate.netnih.govkfupm.edu.sa

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. researchgate.netkfupm.edu.sa For example, in the study of two pyrazole-4-carbaldehyde derivatives, Hirshfeld surface analysis and 2D fingerprint plots were used to analyze the non-covalent interactions within the crystal packing. kfupm.edu.sa Similarly, for another pyrazole derivative, the analysis of the energy framework revealed that C-H···π and C-O···π interactions are primarily dispersive and represent the main stabilizing forces in the crystal. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational chemistry, particularly DFT, allows for the detailed investigation of reaction pathways, including the characterization of transition states and intermediates. This provides valuable insights that can be used to optimize reaction conditions and predict the outcomes of new synthetic routes. mdpi.comresearchgate.net

For pyrazole synthesis, various mechanisms have been proposed and studied. For example, a plausible mechanism for the synthesis of certain pyrazole derivatives involves the facile generation of sulfonyl iodide, followed by the condensation of sulfonyl hydrazides and 1,3-diketones to form an imine, which then tautomerizes and undergoes nucleophilic attack to yield the final product. mdpi.com While detailed computational studies of the transition states for the synthesis of this compound are not widely available, the general mechanisms of pyrazole formation, such as the Knorr synthesis, have been the subject of kinetic and mechanistic studies. researchgate.net These studies provide a foundation for computational chemists to model the reaction pathways, calculate activation energies, and elucidate the role of substituents and catalysts in the reaction. DFT calculations can be employed to map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products.

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netbiointerfaceresearch.comej-chem.org These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules.

In QSAR studies of pyrazole derivatives, a wide range of molecular descriptors are calculated to quantify the structural features of the molecules. These descriptors can be classified into several categories:

Physicochemical descriptors: such as logP (lipophilicity) and molar refractivity.

Electronic descriptors: including dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are often calculated using DFT methods. biointerfaceresearch.comnih.gov

Steric descriptors: which describe the size and shape of the molecule.

Topological descriptors: which are derived from the 2D representation of the molecule.

These descriptors are then used as independent variables in statistical models, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest, to predict the biological activity (the dependent variable). researchgate.netnih.govacs.org

For example, a QSAR study on pyrazole derivatives as hypoglycemic agents used molecular descriptors calculated with RDKit and developed models using MLR and Random Forest. researchgate.net The Random Forest model showed a high predictive capability with an R² of 0.90. researchgate.net Another 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors indicated that the activity was significantly influenced by adjacency distance matrix descriptors. acs.org

Table 2: Common Molecular Descriptors in QSAR Studies of Pyrazole Derivatives

| Descriptor Type | Examples |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area |

| Steric | Molecular Volume, Surface Area |

| Topological | Adjacency Distance Matrix Descriptors |

These QSAR models provide valuable insights into the structural requirements for a given biological activity and can be used to virtually screen libraries of compounds, thereby accelerating the drug discovery process for new pyrazole-based therapeutic agents.

Advanced Applications and Derivative Development

Role as Versatile Synthetic Intermediates and Building Blocks

The inherent reactivity of its functional groups allows 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile to serve as a foundational element in the synthesis of a variety of organic molecules.

Precursors for Complex Pyrazole (B372694) Derivatives and Fused Heterocyclic Systems

The pyrazole moiety is a common feature in many biologically active compounds and functional materials. This compound is a key starting material for synthesizing more elaborate pyrazole derivatives and for constructing fused heterocyclic systems. The nitrile group can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions, to introduce new functionalities and build complex molecular frameworks.

One significant application is in the synthesis of pyrazolo[1,5-a]pyrimidines , a class of compounds with recognized biological activities. rsc.org While direct synthesis from this compound is not extensively documented, analogous pyrazole derivatives with amino groups are frequently used as precursors. mdpi.comnih.gov The general synthetic strategy involves the condensation of a 3-aminopyrazole (B16455) derivative with a β-dicarbonyl compound or its equivalent. This reaction proceeds through a cyclization process to form the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system. researchgate.netresearchgate.net The versatility of this approach allows for the introduction of various substituents on the pyrimidine (B1678525) ring, leading to a diverse library of compounds with potential therapeutic applications. nih.govnih.gov

Furthermore, the pyrazole ring system can be incorporated into other fused heterocycles, such as pyranopyrazoles and pyrazolotriazolopyrimidines . scirp.org The synthesis of these complex structures often relies on the reactivity of functional groups attached to the pyrazole core. Although specific examples starting from this compound are not prevalent in the literature, the chemical principles suggest its potential as a precursor for such intricate molecular architectures. semanticscholar.org

Scaffolds for the Construction of Diverse Molecular Architectures

The rigid and planar structure of the pyrazole ring makes it an excellent scaffold for the construction of diverse and complex molecular architectures. By utilizing the functional handles on this compound, chemists can append various molecular fragments to create compounds with specific three-dimensional arrangements and functionalities. This approach is particularly valuable in drug discovery and materials science, where the spatial orientation of atoms is crucial for biological activity or material properties.

The pyrazole unit can serve as a central building block in the assembly of larger molecules through multi-component reactions. mdpi.com These reactions allow for the efficient and atom-economical construction of complex products from simple starting materials in a single step. The nitrile and methyl groups on the pyrazole ring of this compound can be modified to participate in such reactions, leading to the formation of a wide range of molecular structures.

Development in Novel Materials and Functional Systems

The unique electronic and coordination properties of the pyrazole ring have led to the exploration of its derivatives in various material science applications.

Exploration in Organic Electronic Device Applications (e.g., Organic Thin-Film Transistors)

Currently, there is no specific research available that details the application of this compound in organic electronic devices such as organic thin-film transistors (OTFTs). The development of novel organic semiconductors is a rapidly advancing field, and the exploration of pyrazole-containing molecules for such applications is an area of potential future research. The performance of organic semiconductors in OTFTs is highly dependent on their molecular structure, packing in the solid state, and electronic properties.

Corrosion Inhibition Properties and Mechanisms

Pyrazole derivatives have been widely investigated as effective corrosion inhibitors for various metals and alloys in acidic media. mdpi.com Their inhibitory action is attributed to the presence of heteroatoms (nitrogen) and π-electrons in the pyrazole ring, which can interact with the metal surface and form a protective film. researchgate.netnih.gov This film acts as a barrier, preventing the corrosive species from reaching the metal surface.

Table 1: Potential Corrosion Inhibition Mechanisms of this compound

| Mechanism | Description |

| Chemisorption | The nitrogen atoms of the pyrazole ring and the nitrile group can donate lone pair electrons to the vacant d-orbitals of the metal, forming a coordinate bond and a protective film on the metal surface. |

| Physisorption | Electrostatic interactions can occur between the charged metal surface and the charged inhibitor molecules. |

| Film Formation | The adsorbed inhibitor molecules form a barrier layer that isolates the metal from the corrosive environment. |

This table is based on the known mechanisms of related pyrazole compounds as specific data for this compound is not available.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are typically employed to evaluate the effectiveness and mechanism of corrosion inhibitors. nih.gov

Design and Synthesis of Coordination Ligands and Complexes (e.g., in Spin Crossover Phenomena, Catalysis)

The pyrazole moiety is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions to form stable complexes. nih.gov The nitrogen atoms of the pyrazole ring act as donor atoms, and the substituents on the ring can be modified to tune the electronic and steric properties of the resulting metal complexes. These complexes have found applications in various fields, including catalysis and materials with interesting magnetic properties. rsc.orgcnr.itmdpi.com

Derivatives of this compound can be designed to act as bidentate or tridentate ligands by introducing additional coordinating groups. The resulting metal complexes may exhibit catalytic activity in various organic transformations. For instance, pyrazole-containing ligands have been used in catalysts for polymerization reactions. mdpi.com

Furthermore, certain iron(II) complexes with pyrazole-based ligands are known to exhibit spin crossover (SCO) behavior. whiterose.ac.uknih.govresearchgate.netmdpi.com This phenomenon involves a reversible switching between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli such as temperature, pressure, or light. This property makes SCO complexes promising candidates for applications in molecular switches, sensors, and data storage devices. The specific ligand environment around the metal ion plays a crucial role in determining the SCO properties of the complex. While there is no direct report on SCO complexes of this compound, its potential as a ligand in this area warrants further investigation.

Strategies for Agrochemical Research and Development

The 3-methyl-1H-pyrazole core, a central feature of this compound, is a "biologically privileged" structure in the design of new agrochemicals. mdpi.com This scaffold is frequently incorporated into molecules developed as fungicides and herbicides due to its metabolic stability and ability to interact with various biological targets in pests and weeds. nih.govmdpi.com

Synthetic Utility in Developing Fungicidal and Herbicidal Agents

The synthetic versatility of the 3-methyl-1H-pyrazole moiety is evident in its use for creating potent agrochemicals. The propanenitrile group can be readily converted into other functional groups, allowing for the construction of a diverse library of derivatives for biological screening.

In fungicidal research, derivatives incorporating the 1-methyl-1H-pyrazole core have demonstrated significant efficacy. For instance, a series of urea (B33335) derivatives synthesized from a similar pyrazole precursor showed potent activity against Sclerotinia sclerotiorum, a fungus responsible for white mold in various crops. rudn.ru Specifically, compounds like 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(3-fluorophenyl) urea suppressed mycelial growth by 90.5% at a concentration of 100 ppm. rudn.ru

In the field of herbicides, the 3-methyl-1H-pyrazol-5-yl fragment has been used to optimize the efficacy of existing herbicides like quinclorac (B55369). nih.govnih.gov By synthesizing a series of novel quinclorac-pyrazole derivatives, researchers developed compounds with excellent inhibitory effects on barnyard grass (Echinochloa crus-galli), a common and troublesome weed in rice fields. nih.govresearchgate.net One such derivative, 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (designated as compound 10a), showed herbicidal activity at 150 g/ha equivalent to that of quinclorac at 300 g/ha in field trials. nih.govnih.gov

Structure-Activity Relationship Investigations for Agrochemical Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the performance of agrochemical candidates. By systematically modifying the structure of lead compounds derived from the 3-methyl-1H-pyrazole scaffold, researchers can identify the molecular features that enhance potency and selectivity.

For the quinclorac-pyrazole herbicide series, a clear SAR trend was established. The herbicidal activity of the compounds was significantly influenced by the electronic properties of substituents on an attached phenyl ring. The potency was found to follow the order: electron-drawing group > neutral group > donor-drawing group. nih.govnih.govresearchgate.net This insight allows for the rational design of more effective herbicidal agents. For example, compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (compound 8l, with an electron-withdrawing fluorine) exhibited a potent EC₅₀ of 10.53 g/ha against barnyard grass. nih.govnih.gov

| Compound Designation | Structure Description | EC₅₀ (g/ha) | Reference |

|---|---|---|---|

| 10a | 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | 10.37 | nih.gov, nih.gov |

| 8l | 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | 10.53 | nih.gov, nih.gov |

Similarly, in the development of pyrazole-based fungicides, SAR studies revealed that substitutions on the phenyl ring of the urea moiety dramatically affected activity against S. sclerotiorum. rudn.ru

| Compound Structure | Growth Inhibition at 100 ppm (%) | Reference |

|---|---|---|

| 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl) urea | 90.5 | rudn.ru |

| 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-(2-methoxyphenyl) urea | High | rudn.ru |

Applications in Medicinal Chemistry Lead Identification and Optimization

The pyrazole ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.netias.ac.in The 3-methyl-1H-pyrazol-1-yl)propanenitrile scaffold provides a starting point for lead identification and optimization, enabling the synthesis of novel analogues aimed at a wide array of biological targets. scilifelab.se

Design and Synthesis of Novel Pyrazole-Propanenitrile Analogues for Biological Targets

The process of drug discovery often involves the iterative design and synthesis of analogues to improve potency, selectivity, and pharmacokinetic properties. scilifelab.se The methyl-pyrazole core is a favored scaffold in this process. For example, researchers have designed and synthesized series of pyrazolol derivatives that exhibit significant neuroprotective and antioxidant activities, which are promising for conditions like cerebral ischemia. nih.gov

In oncology, the methyl-pyrazole moiety is a key component of highly specific enzyme inhibitors. A notable example is the dual c-Met/Ron kinase inhibitor MK-8033, which contains a 1-methyl-1H-pyrazol-4-yl group and was developed as a potential cancer therapeutic. nih.gov Furthermore, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives incorporating a methyl-pyrazole group were synthesized as potent and selective inhibitors of CHK1 kinase, a target for treating hematologic malignancies. nih.gov One of the most promising compounds from this series, (R)-17, demonstrated an IC₅₀ of just 0.4 nM for CHK1. nih.gov

Mechanistic Studies of Molecular Interactions with Biological Macromolecules (e.g., Enzyme Inhibition, Receptor Modulation)

Understanding how a molecule interacts with its biological target is fundamental to drug development. Derivatives of the methyl-pyrazole scaffold have been the subject of detailed mechanistic studies to elucidate their modes of action.

Molecular modeling and X-ray crystallography have provided significant insights into these interactions. For the anticancer agent MK-8033, crystallographic evidence revealed that it acts as a specific inhibitor with preferential binding to the activated conformation of the c-Met kinase. nih.gov This specific binding mode is a key factor in its potency and selectivity. Studies on other pyrazole derivatives have shown that they can interact with the active site of enzymes like cyclooxygenase-2 (COX-2) through a combination of hydrogen bonding and π-π stacking interactions. nih.gov

In the case of the neuroprotective pyrazolol derivatives, one identified mechanism of action is the chelation of metal ions like Cu²⁺, which can mitigate oxidative stress. nih.gov The CHK1 inhibitor (R)-17 was found to have remarkable selectivity, being over 4,300 times more potent against CHK1 than the related kinase CHK2, indicating a highly specific interaction with the ATP-binding pocket of its target. nih.gov This high degree of selectivity is a desirable trait in modern drug design, as it often leads to fewer off-target effects.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Methodologies

Traditional synthetic routes to pyrazole (B372694) derivatives often rely on harsh reaction conditions, hazardous solvents, and multi-step procedures that generate significant waste. researchgate.netrsc.org The future of synthesizing 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile will undoubtedly focus on the principles of green chemistry to enhance sustainability and efficiency.

A primary area of development will be the refinement of multicomponent reactions (MCRs) . MCRs, where multiple starting materials react in a single pot to form a complex product, are inherently atom-economical and step-economical. nih.gov Research will likely target one-pot syntheses that combine precursors like hydrazine (B178648) derivatives, a β-dicarbonyl compound equivalent for the pyrazole core, and acrylonitrile (B1666552) in the presence of novel, reusable catalysts.

Key sustainable strategies that will be explored include:

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times, improve yields, and often allow for solvent-free conditions. nih.gov

Green Solvents: A shift from volatile organic compounds to environmentally benign solvents like water, ethanol, or ionic liquids will be crucial. nih.gov

Heterogeneous Catalysis: The development of solid-supported or magnetically separable nanocatalysts can simplify product purification and allow for catalyst recycling, reducing waste and cost. nih.gov

The table below summarizes a comparison between conventional and potential green synthetic approaches.

| Feature | Conventional Synthesis | Future Sustainable Synthesis |

| Reaction Type | Stepwise, multiple isolations | One-pot, Multicomponent Reactions (MCRs) |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication |

| Solvents | Toluene, DMF, CH2Cl2 | Water, Ethanol, Ionic Liquids, Solvent-free |

| Catalysts | Homogeneous, often stoichiometric | Reusable heterogeneous catalysts (e.g., nanocatalysts) |

| Atom Economy | Moderate to Low | High |

| Waste Generation | High | Low |

Discovery of Novel Reactivity Patterns and Unexplored Catalytic Transformations

The structure of this compound contains multiple reactive sites: the pyrazole ring and the propionitrile (B127096) side chain. Future research will aim to uncover novel transformations that exploit the interplay between these two functional groups.

For the pyrazole core:

C-H Functionalization: Direct, catalytically-driven functionalization of the C-H bonds on the pyrazole ring (at positions 4 and 5) would provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials.

Ring-Opening and Rearrangement: Exploration of conditions that could induce novel rearrangements or ring-opening of the pyrazole nucleus could lead to entirely new heterocyclic scaffolds.

For the nitrile group:

Catalytic Hydration and Reduction: While the conversion of nitriles to amides, carboxylic acids, or amines is well-known, future work will focus on developing highly selective and mild catalytic systems for these transformations that tolerate the pyrazole ring. nih.gov

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. Unexplored catalytic cycles could enable novel [2+2+2] or other cycloadditions with alkynes or alkenes to build complex polycyclic systems.

Multicomponent Couplings: Titanium-mediated multicomponent reactions involving nitriles and alkynes have been shown to form pyrazoles through N-N bond formation. researchgate.net Exploring similar catalytic systems could reveal new pathways for elaborating the existing pyrazole structure.

Integration of Advanced in situ Spectroscopic Techniques for Reaction Monitoring

To optimize the sustainable synthetic methods mentioned above and to gain a deeper understanding of the novel reactivity patterns, the integration of Process Analytical Technology (PAT) will be indispensable. rsc.orgrsc.org PAT utilizes in-line and on-line analytical tools for real-time monitoring of Critical Process Parameters (CPP) to ensure Critical Quality Attributes (CQA). rsc.org

Future studies on the synthesis and transformation of this compound will increasingly move away from traditional offline analysis (TLC, GC/LC-MS of quenched aliquots) towards advanced in situ techniques.

In situ Fourier Transform Infrared (FTIR) Spectroscopy: Techniques like ReactIR™ can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational bands. nih.govresearchgate.net For instance, the disappearance of the nitrile stretch (~2250 cm⁻¹) and the appearance of amide or carboxylate bands could be used to precisely track the hydrolysis of the nitrile group. nih.gov

In situ Raman and NMR Spectroscopy: Raman spectroscopy is particularly useful in aqueous media and can provide complementary information to FTIR. rsc.org Flow NMR spectroscopy, integrated into continuous flow reactors, allows for detailed structural elucidation of transient intermediates without the need for isolation. researchgate.net

These techniques provide a wealth of kinetic and mechanistic data, enabling rapid reaction optimization, improved safety, and ensuring consistent product quality. acs.org The ability to observe reaction profiles in real time helps identify reaction endpoints accurately, detect the formation of impurities, and elucidate complex reaction mechanisms. nih.govresearchgate.net

Enhanced Predictive Power through Machine Learning and Artificial Intelligence in Molecular Design

The intersection of computational chemistry and artificial intelligence (AI) is set to revolutionize how molecules like this compound are studied and utilized. nih.gov

Predictive Reactivity Models: Machine learning (ML) algorithms, trained on large datasets of known chemical reactions, can predict the outcome of unexplored transformations. For this compound, ML models could predict the most likely site of functionalization (e.g., C4 vs. C5 on the pyrazole ring) under various catalytic conditions or forecast the yields of competing reaction pathways. acs.org

AI-Driven Retrosynthesis: Computer-Aided Synthesis Planning (CASP) tools are increasingly using AI to design viable synthetic routes for complex molecules. acs.orgnih.gov An AI platform could propose novel, efficient, and sustainable synthetic pathways to this compound or its more complex derivatives, starting from simple, commercially available precursors. rsc.orgacs.org

Molecular Design and Property Prediction: By combining quantum mechanical calculations (like Density Functional Theory, DFT) with ML, researchers can build robust Quantitative Structure-Activity Relationship (QSAR) models. rsc.orgsemanticscholar.org This integrated approach can be used to design novel derivatives of this compound with optimized properties for specific applications, such as targeted biological activity or desired photophysical characteristics for materials science, before committing to their synthesis. nih.govnih.gov

| Computational Tool | Application in Future Research | Expected Outcome |

| Machine Learning (ML) | Predicting reaction outcomes and regioselectivity. | Faster identification of optimal reaction conditions. |

| AI Retrosynthesis | Designing novel and sustainable synthetic routes. | Discovery of more efficient and greener synthetic pathways. |

| DFT & Molecular Dynamics | Elucidating reaction mechanisms and binding modes. | Deeper mechanistic understanding and rational molecular design. |

| QSAR Modeling | Predicting biological activity or material properties. | Accelerated discovery of new functional molecules. |

Exploration of New Applications in Specialized Materials and Chemical Biology Systems

While pyrazoles are well-established in pharmaceuticals, future research will explore the utility of this compound as a building block for advanced materials and as a tool in chemical biology.

Specialized Materials:

Chemosensors: The pyrazole moiety is an excellent chelating ligand for various metal ions. nih.gov By further functionalizing the molecule, it can be developed into a highly selective and sensitive colorimetric or fluorescent sensor for detecting environmentally or biologically important species like heavy metal ions (e.g., Cu²⁺, Hg²⁺). researchgate.netnih.gov The nitrile group can also be a site for attaching reporter groups.

Functional Polymers: The nitrile group can be polymerized or incorporated into polymer backbones. This could lead to the development of novel pyrazole-containing polymers with unique optical, thermal, or coordination properties, potentially for use in organic light-emitting diodes (OLEDs) or as materials for detecting explosives. acs.org

Chemical Biology Systems:

Fluorescent Probes for Bioimaging: Pyrazole derivatives are increasingly being used as scaffolds for fluorescent probes due to their favorable electronic properties, synthetic versatility, and biocompatibility. nih.gov Derivatives of this compound could be designed as probes for imaging specific ions or biomolecules within living cells. rsc.orgnih.gov

Bioorthogonal Chemistry: Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. Certain strained pyrazole systems have been investigated as novel reagents for "click" chemistry. rsc.orgnih.gov Future work could explore whether the this compound scaffold can be modified to create new, stable reagents for bioorthogonal labeling and tracking of biomolecules in vivo. nih.gov

Q & A

Q. Table 1: Comparative Yields Under Varied Conditions

| Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| 3 | 50 | CH₂Cl₂ | 88 |

| 16 | 50 | CH₂Cl₂ | 96 |

| 12 | 25 | CH₂Cl₂/TFA | 58 |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Signals | Functional Group |

|---|---|---|

| ¹H NMR | δ 5.93 ppm (pyrazole-H) | Pyrazole |

| ¹³C NMR | δ 110.6 ppm (C≡N) | Nitrile |

| IR | 2121 cm⁻¹ (N₃ stretch) | Azide |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.